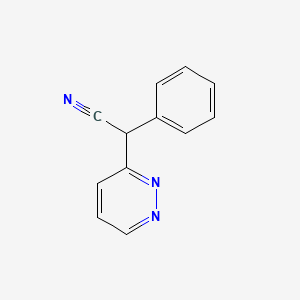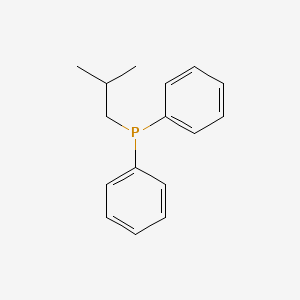
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 4-bromoacetophenone with ethyl acetoacetate to form a chalcone intermediate, which is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 3-(4-Bromophenyl)-5-oxo-1-methylpyrazole.
Reduction: Formation of 3-phenyl-5-hydroxy-1-methylpyrazole.
Substitution: Formation of 3-(4-substituted phenyl)-5-hydroxy-1-methylpyrazole derivatives.
科学的研究の応用
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features but different biological activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with distinct pharmacological properties.
Uniqueness
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC名 |
5-(4-bromophenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9BrN2O/c1-13-10(14)6-9(12-13)7-2-4-8(11)5-3-7/h2-6,12H,1H3 |
InChIキー |
IIHADHTZCOJKIZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=C(N1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



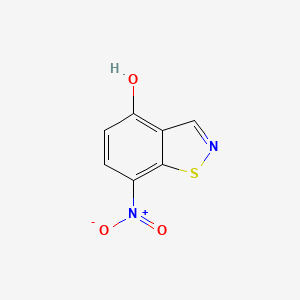
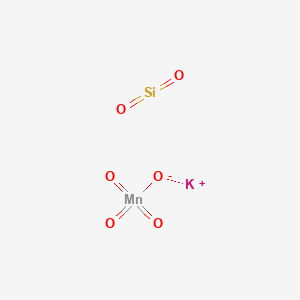
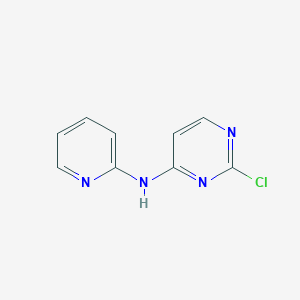

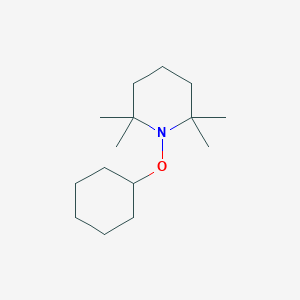
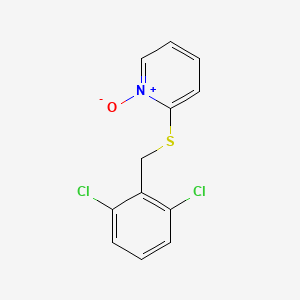
![4-[4-(2-Methoxy-ethoxy)-phenyl]-4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidine](/img/structure/B8481346.png)
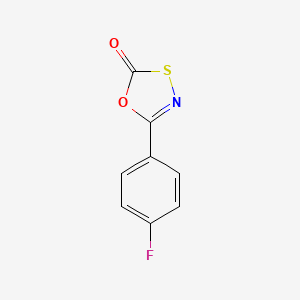
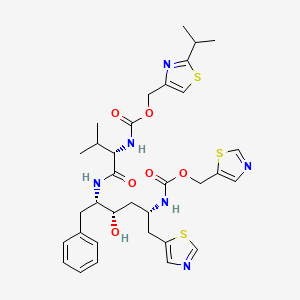
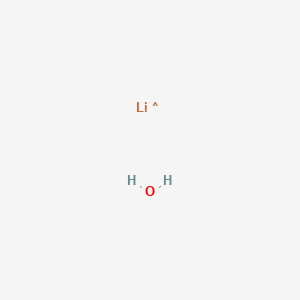
![6-(TERT-BUTYL) 5-METHYL 5-METHYL-6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE](/img/structure/B8481378.png)
